

Application Notes and Protocols for In Vitro Studies with Nevanimibe Hydrochloride

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Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

Cat. No.: *B1684124*

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Introduction

Nevanimibe hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2][3][4][5][6] SOAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage.[3][5] In steroidogenic tissues like the adrenal cortex, SOAT1 activity is crucial for maintaining the cholesterol pool used for steroid hormone synthesis. Nevanimibe has been investigated for its potential therapeutic applications in conditions characterized by adrenal steroid excess or adrenal tumors, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).[1][3][7]

At lower concentrations, Nevanimibe inhibits adrenal steroidogenesis, leading to a decrease in the production of mineralocorticoids, glucocorticoids, and androgens.[3][7] At higher concentrations, the inhibition of SOAT1 by Nevanimibe leads to an accumulation of free cholesterol, which induces endoplasmic reticulum (ER) stress, activation of the unfolded protein response, and ultimately, apoptosis in adrenocortical cells.[3][5]

These application notes provide detailed protocols for in vitro studies to characterize the effects of **Nevanimibe hydrochloride** on SOAT1 inhibition, steroidogenesis, cell viability, and

apoptosis in relevant cell models.

Data Presentation

Table 1: In Vitro Efficacy of **Nevanimibe Hydrochloride**

| Parameter | Cell Line | Value | Reference |
|---------------------------|-------------------------------------|---|-----------|
| EC50 (SOAT1 inhibition) | AC29 (transfected with human SOAT1) | 9 nM | [6][8] |
| EC50 (SOAT2 inhibition) | AC29 (transfected with human SOAT2) | 368 nM | [6][8] |
| Effect on Steroidogenesis | H295R | Dose-dependent decrease in adrenal steroids | [3] |
| Apoptosis Induction | H295R | Increased caspase-3/7 activity and TUNEL-positive cells | [5][8] |

Experimental Protocols

SOAT1/ACAT1 Inhibition Assay (Cell-Based Fluorescent Assay)

This protocol describes a method to determine the half-maximal effective concentration (EC50) of Nevanimibe for the inhibition of SOAT1. The assay utilizes an ACAT-deficient cell line (AC29) transfected with human SOAT1 and a fluorescent cholesterol analog.

Materials:

- AC29 cells (ACAT-deficient Chinese hamster ovary cells)
- Human SOAT1 expression vector
- Transfection reagent

- Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
- 22-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-23,24-bisnor-5-cholesterol (NBD-cholesterol)
- **Nevanimibe hydrochloride**
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Cell Transfection:
 1. Seed AC29 cells in a suitable culture vessel.
 2. Transfect the cells with the human SOAT1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
 3. Select and expand a stable cell line expressing human SOAT1.
- Assay Performance:
 1. Seed the SOAT1-expressing AC29 cells into 96-well black, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.
 2. Prepare serial dilutions of **Nevanimibe hydrochloride** in the cell culture medium.
 3. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of Nevanimibe. Include a vehicle control (e.g., DMSO).
 4. Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.
 5. Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
 6. After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

7. Measure the fluorescence of the intracellular esterified NBD-cholesterol using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).
8. Plot the fluorescence intensity against the logarithm of the Nevanimibe concentration and determine the EC50 value using a suitable non-linear regression analysis.

Steroidogenesis Assay (H295R Cell Line)

This protocol is based on the OECD 456 guideline and utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes for steroidogenesis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- H295R cells
- Cell culture medium (e.g., DMEM/F-12 supplemented with cosmic serum, ITS+ supplement, etc.)
- Forskolin (to stimulate steroidogenesis)
- **Nevanimibe hydrochloride**
- 24- or 96-well cell culture plates
- LC-MS/MS or ELISA kits for steroid hormone quantification (e.g., cortisol, testosterone, 17-OHP)

Procedure:

- Cell Seeding:
 1. Seed H295R cells in 24- or 96-well plates at a density that allows for logarithmic growth during the experiment.
 2. Allow the cells to adhere and grow for 24 hours.
- Treatment:

1. Prepare serial dilutions of **Nevanimibe hydrochloride** in culture medium.
 2. Remove the existing medium and replace it with medium containing the test concentrations of Nevanimibe. Include a vehicle control and a positive control (e.g., a known inhibitor of steroidogenesis).
 3. Add a stimulant of steroidogenesis, such as forskolin (e.g., 10 μ M), to all wells except the negative control.
 4. Incubate the cells for 48 hours at 37°C in a CO2 incubator.
- Hormone Quantification:
 1. After incubation, collect the cell culture supernatant.
 2. Quantify the concentration of steroid hormones (e.g., cortisol, testosterone, androstenedione, 17-OHP) in the supernatant using LC-MS/MS or specific ELISA kits.
 - Data Analysis:
 1. Normalize the hormone concentrations to the vehicle control.
 2. Plot the hormone concentrations against the Nevanimibe concentration to determine the dose-dependent effect on steroid production.

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the cytotoxic effects of Nevanimibe on adrenocortical cells.

Materials:

- Adrenocortical cell line (e.g., H295R, SW13)
- Cell culture medium
- **Nevanimibe hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

- Solubilization solution (for MTT assay)

- 96-well cell culture plates

- Microplate reader

Procedure:

- Cell Seeding:

1. Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

- Treatment:

1. Prepare serial dilutions of **Nevanimibe hydrochloride** in the culture medium.

2. Treat the cells with different concentrations of Nevanimibe for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

- Assay Performance:

1. After the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

2. Incubate for 1-4 hours at 37°C.

3. If using MTT, add the solubilization solution to dissolve the formazan crystals.

4. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

- Data Analysis:

1. Calculate the percentage of cell viability relative to the vehicle control.

2. Plot cell viability against the Nevanimibe concentration to determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

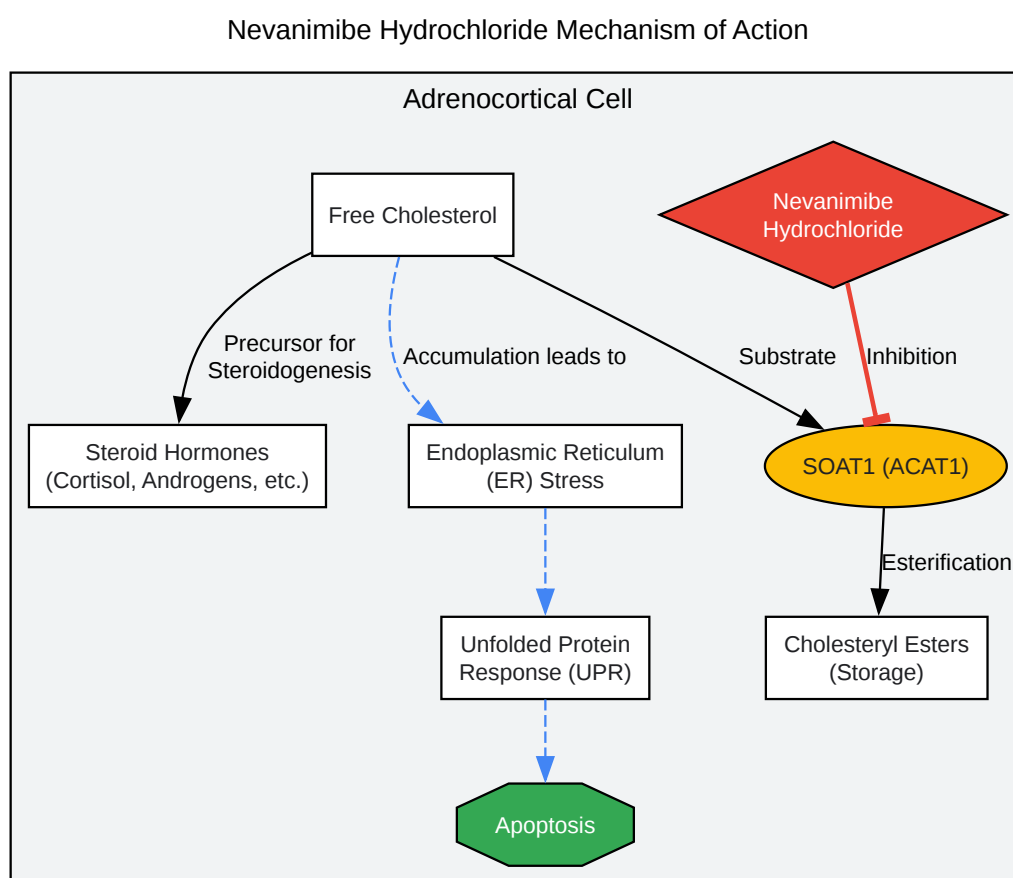
- Adrenocortical cell line (e.g., H295R)
- Cell culture medium
- **Nevanimibe hydrochloride**
- Caspase-Glo® 3/7 Assay kit or similar
- White-walled 96-well plates
- Luminometer

Procedure:

- Cell Seeding and Treatment:
 1. Seed cells in a white-walled 96-well plate and treat with various concentrations of Nevanimibe as described in the cell viability assay protocol. It is recommended to run a parallel plate for cell viability to normalize the caspase activity.
- Assay Performance:
 1. After the treatment period, equilibrate the plate to room temperature.
 2. Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
 3. Mix gently and incubate at room temperature for 1-2 hours.
- Measurement:
 1. Measure the luminescence using a luminometer.
- Data Analysis:

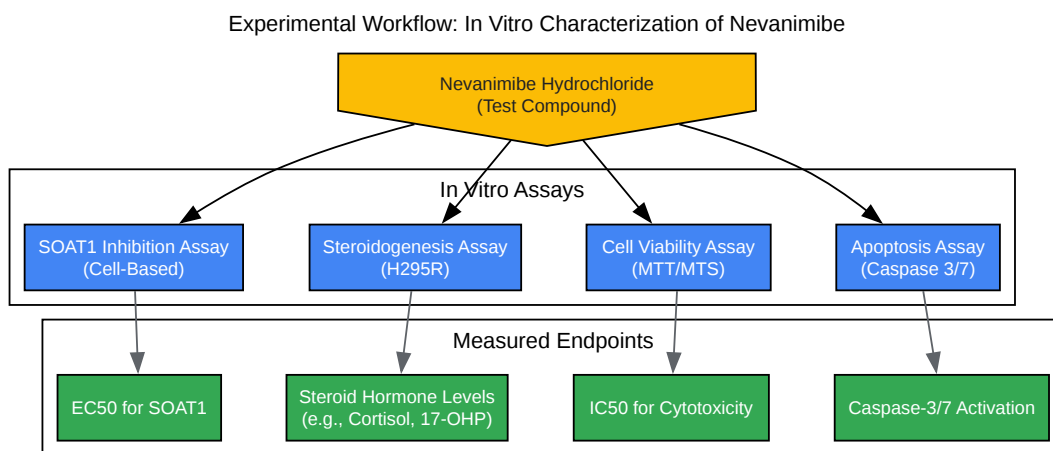
1. Normalize the luminescence signal to the number of viable cells (from the parallel plate) or total protein concentration.
2. Express the results as a fold change in caspase activity compared to the vehicle control.

Visualizations



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Caption: Mechanism of action of **Nevanimibe hydrochloride** in adrenocortical cells.



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Caption: Workflow for the in vitro evaluation of **Nevanimibe hydrochloride**.

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